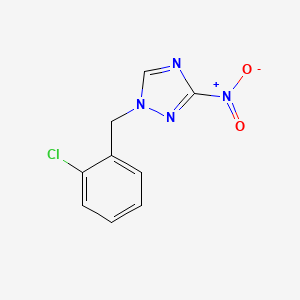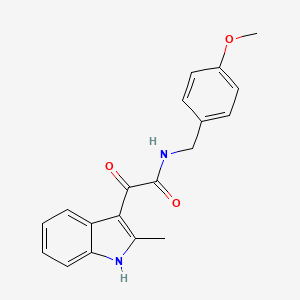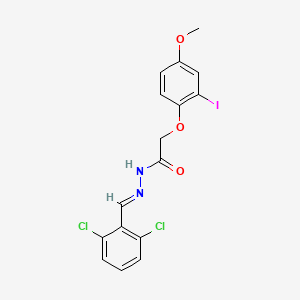![molecular formula C16H11N3O6 B5605493 N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5605493.png)
N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide is a complex organic compound with notable applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural components, which include a nitrophenoxy group and an isoindole-based acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide typically involves multi-step organic reactions. A common method starts with the preparation of the 4-nitrophenoxy component, followed by its attachment to the isoindole framework through various condensation reactions.
Key reagents in the synthetic process might include acetic anhydride, nitrogen-based nucleophiles, and oxidation agents for nitration. The reaction conditions often necessitate controlled temperatures, typically between 0°C to 100°C, and solvent environments such as dichloromethane or ethanol to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be streamlined using automated reactors and continuous flow systems. Industrial methods may leverage advanced catalysis techniques, including metal-organic frameworks and enzyme catalysis, to enhance efficiency. Such methods ensure high scalability and cost-effectiveness while maintaining product consistency and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide is capable of undergoing various types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions to form nitro compounds with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine, thus altering its reactivity and function.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen gas for reduction, concentrated acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions vary widely but often require specific temperatures, pressures, and catalysts to proceed effectively.
Major Products
Major products from these reactions depend on the specific pathway and reagents used. For example, reduction can yield amines, while substitution reactions can introduce various functional groups like hydroxyl, halide, or amino groups, resulting in structurally diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide is used as a precursor for the synthesis of more complex molecules. Its unique functional groups serve as building blocks for developing new materials and catalysts.
Biology
Biologically, this compound is studied for its potential enzyme inhibition properties. The nitrophenoxy and isoindole components interact with active sites of enzymes, making it a candidate for drug development targeting specific biochemical pathways.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory and anti-cancer activities. Its ability to interact with cellular receptors and enzymes makes it a promising candidate for therapeutic applications.
Industry
Industrially, this compound is employed in the manufacture of specialty chemicals, including dyes, pigments, and agrochemicals. Its structural stability and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, and cellular proteins. It can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This compound may also modulate signaling pathways by interacting with cellular receptors, influencing downstream biological effects.
Comparison with Similar Compounds
Comparison
When compared to similar compounds, N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide stands out due to its unique combination of functional groups. Other isoindole derivatives may not possess the nitrophenoxy group, which imparts distinct reactivity and biological activity.
Similar Compounds
Similar compounds include:
Phthalimide derivatives: These compounds share the isoindole backbone but lack the nitrophenoxy moiety.
Nitroaromatic compounds: Such compounds contain the nitro group but differ in their structural frameworks.
Acetamide derivatives: These include variations with different substituents, offering different reactivity and applications.
Each of these compounds has unique properties and uses, but none combine the specific characteristics of this compound, making it a compound of particular interest in various scientific and industrial fields.
Properties
IUPAC Name |
N-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c1-9(20)17-18-15(21)13-7-6-12(8-14(13)16(18)22)25-11-4-2-10(3-5-11)19(23)24/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQVHLRWRTMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5605411.png)
![N'-benzylidene-2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]acetohydrazide](/img/structure/B5605418.png)
![N~1~-(1,3-BENZODIOXOL-5-YL)-3-[4-(2-HYDROXYETHYL)PIPERAZINO]PROPANAMIDE](/img/structure/B5605420.png)
![N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B5605421.png)
![(1S,5R)-6-(cyclobutylmethyl)-3-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605424.png)

![6-({[(1-phenyl-1H-tetrazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5605454.png)
![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5605464.png)
![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)

![N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5605483.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5605484.png)


